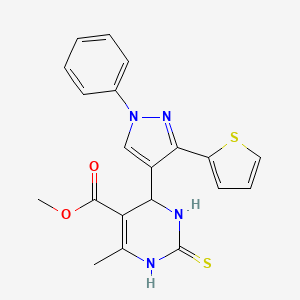
N-(1-ADAMANTYL)-4-(3-CHLOROPHENYL)TETRAHYDRO-1(2H)-PYRAZINECARBOXAMIDE
Descripción general
Descripción
N-(1-ADAMANTYL)-4-(3-CHLOROPHENYL)TETRAHYDRO-1(2H)-PYRAZINECARBOXAMIDE is a complex organic compound characterized by its unique adamantyl and chlorophenyl groups
Aplicaciones Científicas De Investigación
N-(1-ADAMANTYL)-4-(3-CHLOROPHENYL)TETRAHYDRO-1(2H)-PYRAZINECARBOXAMIDE has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound may be studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research may focus on its potential use in drug development, particularly for conditions that require modulation of specific molecular targets.
Industry: It may be used in the development of new materials with unique properties, such as enhanced stability or specific reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-ADAMANTYL)-4-(3-CHLOROPHENYL)TETRAHYDRO-1(2H)-PYRAZINECARBOXAMIDE typically involves multiple steps, starting with the preparation of the adamantyl and chlorophenyl precursors. These precursors are then subjected to a series of reactions, including condensation and cyclization, to form the final product. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial for maximizing production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N-(1-ADAMANTYL)-4-(3-CHLOROPHENYL)TETRAHYDRO-1(2H)-PYRAZINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
The reactions mentioned above require specific reagents and conditions. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent side reactions. Substitution reactions may require the presence of a catalyst or a specific solvent to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the adamantyl group may lead to the formation of adamantanone, while reduction of the chlorophenyl group may yield a chlorocyclohexyl derivative.
Mecanismo De Acción
The mechanism by which N-(1-ADAMANTYL)-4-(3-CHLOROPHENYL)TETRAHYDRO-1(2H)-PYRAZINECARBOXAMIDE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s unique structure allows it to bind to these targets with high specificity, leading to modulation of their activity and subsequent biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N-(1-ADAMANTYL)-4-(3-CHLOROPHENYL)TETRAHYDRO-1(2H)-PYRAZINECARBOXAMIDE include other adamantyl and chlorophenyl derivatives, such as:
1-Adamantylamine: Known for its use in antiviral drugs.
3-Chlorophenylhydrazine: Used in the synthesis of various pharmaceuticals.
Uniqueness
What sets this compound apart is its combination of the adamantyl and chlorophenyl groups, which confer unique chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields.
Propiedades
IUPAC Name |
N-(1-adamantyl)-4-(3-chlorophenyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28ClN3O/c22-18-2-1-3-19(11-18)24-4-6-25(7-5-24)20(26)23-21-12-15-8-16(13-21)10-17(9-15)14-21/h1-3,11,15-17H,4-10,12-14H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXLAFKQSDLKKPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)NC34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(benzyloxy)benzyl]-1-adamantanamine hydrochloride](/img/structure/B4063369.png)
![4-(4-methylphenyl)-2-[2-nitro-5-(1-piperazinyl)phenyl]-1(2H)-phthalazinone](/img/structure/B4063384.png)

![5,5'-oxybis[2-(tetrahydrofuran-2-ylmethyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B4063395.png)
![(3aS,6aR)-5-(1,3-benzothiazol-2-yl)-3-[(2-methoxyphenyl)methyl]-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B4063399.png)

![acetic acid;methyl 5-cyano-4-(2-fluorophenyl)-6-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-2-oxo-3,4-dihydro-1H-pyridine-3-carboxylate](/img/structure/B4063403.png)
![2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethoxyphenyl)propanamide](/img/structure/B4063407.png)
![2-{[3-cyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4063409.png)
![2-[4-[(1-Adamantylamino)methyl]-2-bromo-6-methoxyphenoxy]acetamide;hydrochloride](/img/structure/B4063430.png)

![N-(4-bromophenyl)-2-{[4-methyl-5-(naphthalen-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}butanamide](/img/structure/B4063459.png)
acetic acid](/img/structure/B4063478.png)
![N-{1-[5-({2-[(4-bromo-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide](/img/structure/B4063483.png)
